N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide
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Overview
Description
N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide is a complex organic compound characterized by the presence of a furan ring, a phenylsulfonyl group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide typically involves the reaction of 2-furylmethylamine with a suitable pentanoyl chloride derivative in the presence of a base. The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can enhance the efficiency and consistency of the synthesis process, ensuring high-quality output suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The furan ring may also contribute to the compound’s reactivity and stability, facilitating its interaction with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Furylmethyl)-2-(4-methylphenoxy)acetamide
- N-{2-[(phenylsulfonyl)amino]phenyl}benzenesulfonamide
- N-fluorobenzenesulfonimide
Uniqueness
N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide stands out due to its unique combination of a furan ring and a phenylsulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C16H20N2O4S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-(benzenesulfonamido)-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C16H20N2O4S/c19-16(17-13-14-7-6-12-22-14)10-4-5-11-18-23(20,21)15-8-2-1-3-9-15/h1-3,6-9,12,18H,4-5,10-11,13H2,(H,17,19) |
InChI Key |
MWJOGPBHSWWVNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCCC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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